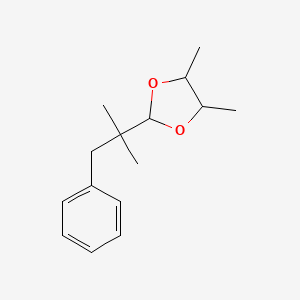
(4-Aminomethyl-pyridin-3-yl)-methyl-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Aminomethyl-pyridin-3-yl)-methyl-amine dihydrochloride is a chemical compound with significant applications in various scientific fields. This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, which is further modified with a methylamine group. The dihydrochloride form indicates that the compound is stabilized with two hydrochloride molecules, enhancing its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminomethyl-pyridin-3-yl)-methyl-amine dihydrochloride typically involves multiple steps. One common method starts with the reduction of 4-nitropyridine-N-oxide using iron and mineral acids . This reduction process yields 4-aminopyridine, which is then further modified through a series of reactions to introduce the aminomethyl and methylamine groups. The final product is obtained by treating the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. Continuous extraction techniques and the use of specific solvents like diethyl ether and ethanol are employed to isolate and purify the compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Aminomethyl-pyridin-3-yl)-methyl-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The aminomethyl and methylamine groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include iron, mineral acids (such as hydrochloric acid and sulfuric acid), and organic solvents like diethyl ether and ethanol . Reaction conditions typically involve controlled temperatures and continuous extraction processes to ensure high yields and purity.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as acetylated or oxidized forms, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(4-Aminomethyl-pyridin-3-yl)-methyl-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Wirkmechanismus
The mechanism of action of (4-Aminomethyl-pyridin-3-yl)-methyl-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminopyridine: A precursor in the synthesis of (4-Aminomethyl-pyridin-3-yl)-methyl-amine dihydrochloride, known for its use in treating multiple sclerosis.
N-(pyridin-4-yl)pyridin-4-amine: Another pyridine derivative with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability in the dihydrochloride form and its versatility in undergoing various chemical reactions make it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C7H13Cl2N3 |
|---|---|
Molekulargewicht |
210.10 g/mol |
IUPAC-Name |
[3-(aminomethyl)pyridin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c8-3-6-1-2-10-5-7(6)4-9;;/h1-2,5H,3-4,8-9H2;2*1H |
InChI-Schlüssel |
ALNDEEDIONIZKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1CN)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8,11-trimethylbenzo[c]acridine](/img/structure/B13788977.png)


![1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13789001.png)
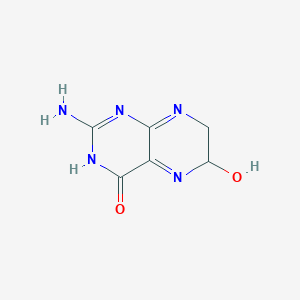
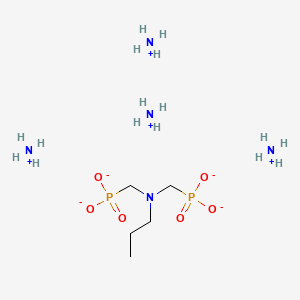
![(10Z,12Z,14Z)-4,6-diazatricyclo[7.6.0.03,7]pentadeca-1,3(7),4,8,10,12,14-heptaene](/img/structure/B13789024.png)
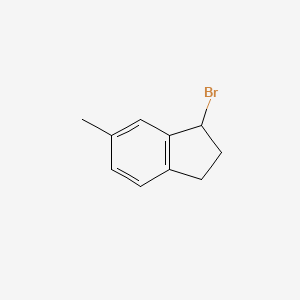
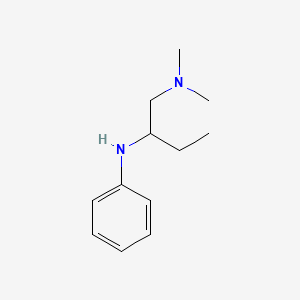
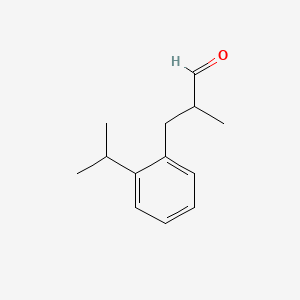
![L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)

![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)
